Isofebrifugine
Overview
Description
Isofebrifugine is a quinazolinone alkaloid . It was first isolated from the Chinese herb Dichroa febrifuga, but also found in the garden plant Hydrangea . It has many biological properties .
Synthesis Analysis
The synthesis of a series of novel isofebrifugine analogues was accomplished by employing the N-alkylation of 4 (3H)-quinazolinones with benzyl (3aR,7aR)-rel-2- (bromomethyl)hexahydrofuro [3,2-b]pyridine-4 (2H)carboxylates and the subsequent N-deprotection .
Molecular Structure Analysis
Isofebrifugine has a molecular formula of C16H19N3O3 . It belongs to the class of organic compounds known as quinazolines .
Chemical Reactions Analysis
Isofebrifugine and its analogues have been synthesized from chiral piperidin-3-ol, which was prepared by the reductive dynamic optical resolution of the 3-piperidone derivatives using baker’s yeast .
Physical And Chemical Properties Analysis
Isofebrifugine has a molecular weight of 301.3 . It is a powder in physical form .
Scientific Research Applications
Synthesis and Biological Evaluation
Isofebrifugine, a natural quinazolinone alkaloid, has been synthesized in various analogues for biological evaluation. These analogues have shown inhibitory effects on the growth of human hepatoma cells (HepG2), with certain halogenated or hemiketal analogues demonstrating notable inhibition activity. This research highlights the potential of isofebrifugine derivatives in cancer treatment (Zhang et al., 2019).
Antimalarial Properties
Isofebrifugine has been identified for its potent antimalarial properties. Studies have focused on the synthesis of isofebrifugine and its analogues, aiming to enhance these properties and potentially create effective antimalarial agents. This includes research on asymmetric synthesis using yeast reduction, suggesting innovative methods for producing antimalarial drugs (Takeuchi et al., 2000).
Anti-Gastric Cancer Potential
Recent studies have explored the effects of isofebrifugine on the proliferation and invasion of human gastric cancer cells. The research found that isofebrifugine significantly inhibited these cancerous activities and impacted the expression of molecules related to cancer invasion and metastasis. This suggests a promising direction for gastric cancer treatment (Xu et al., 2020).
Febrifugine Derivatives and Antimalarial Activity
Studies have also been conducted on febrifugine derivatives, closely related to isofebrifugine, focusing on their antimalarial activity. This includes synthesis of regioisomers and evaluating their effectiveness against malaria, which is crucial for the development of new antimalarial drugs (Takeuchi et al., 2001).
Analysis and Separation Techniques
Research has also been conducted on the analytical separation of isofebrifugine from Dichroa febrifuga roots. This is important for the extraction and purity of the compound, which is crucial for further pharmaceutical applications and research (Sheng & Ma, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl)methyl]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYLCQRQSRDSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954191 | |
Record name | 3-[(2-Hydroxyoctahydrofuro[3,2-b]pyridin-2-yl)methyl]quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one | |
CAS RN |
496-32-2, 32434-44-9 | |
Record name | 3-[(Octahydro-2-hydroxyfuro[3,2-b]pyridin-2-yl)methyl]-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC290495 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(2-Hydroxyoctahydrofuro[3,2-b]pyridin-2-yl)methyl]quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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